Cas no 1336064-15-3 ((3S)-3-amino-2,2-dimethylbutan-1-ol)

(3S)-3-Amino-2,2-dimethylbutan-1-ol is a chiral amino alcohol featuring a sterically hindered tertiary carbon center adjacent to both the amino and hydroxyl functional groups. This structural configuration imparts unique reactivity and selectivity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The stereospecific (S)-configuration ensures high enantiopurity, which is critical for producing optically active compounds. Its rigid, branched alkyl chain enhances stability and influences steric interactions in catalytic processes. The compound is particularly useful in the preparation of chiral ligands, catalysts, and biologically active molecules, where precise stereochemical control is required. Its solubility in polar organic solvents further facilitates its use in synthetic chemistry.
(3S)-3-amino-2,2-dimethylbutan-1-ol structure
1336064-15-3 structure
Product Name:(3S)-3-amino-2,2-dimethylbutan-1-ol
CAS No:1336064-15-3
MF:C6H15NO
MW:117.189401865005
CID:6268249
PubChem ID:58522414
Update Time:2025-06-22

(3S)-3-amino-2,2-dimethylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-amino-2,2-dimethylbutan-1-ol
    • 1336064-15-3
    • SCHEMBL12146174
    • (S)-3-Amino-2,2-dimethylbutan-1-ol
    • EN300-1809627
    • Inchi: 1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1
    • InChI Key: LPYUXUILCKAQSG-YFKPBYRVSA-N
    • SMILES: OCC(C)(C)[C@H](C)N

Computed Properties

  • Exact Mass: 117.115364102g/mol
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 70.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

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(3S)-3-amino-2,2-dimethylbutan-1-ol Related Literature

Additional information on (3S)-3-amino-2,2-dimethylbutan-1-ol

Introduction to (3S)-3-amino-2,2-dimethylbutan-1-ol (CAS No. 1336064-15-3)

(3S)-3-amino-2,2-dimethylbutan-1-ol is a chiral secondary amine with significant applications in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its Chemical Abstracts Service number CAS No. 1336064-15-3, has garnered attention due to its structural complexity and its potential role in the synthesis of various bioactive molecules. The enantiomeric purity and stereochemical configuration of this compound are critical factors that influence its pharmacological properties, making it a valuable building block in drug discovery and development.

The molecular structure of (3S)-3-amino-2,2-dimethylbutan-1-ol consists of a tertiary amine functional group attached to a branched alkyl chain. This configuration imparts unique physicochemical properties, such as solubility and metabolic stability, which are essential for its utility in medicinal chemistry. The stereochemistry at the chiral center (C3) plays a pivotal role in determining the biological activity of derivatives derived from this compound, highlighting the importance of precise synthetic methodologies.

In recent years, there has been a growing interest in the development of enantioselective synthetic routes for chiral amines like (3S)-3-amino-2,2-dimethylbutan-1-ol. Advances in asymmetric catalysis and biocatalysis have enabled the efficient production of enantiomerically pure compounds, which are crucial for pharmaceutical applications. For instance, transition metal-catalyzed hydrogenation reactions and enzymatic resolutions have been employed to achieve high yields of the desired enantiomer with minimal racemization.

The pharmaceutical industry has leveraged the versatility of (3S)-3-amino-2,2-dimethylbutan-1-ol as a key intermediate in the synthesis of various therapeutic agents. Its structural motif is found in several bioactive molecules that target different disease pathways. Notably, derivatives of this compound have been investigated for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The ability to modify the side chain while maintaining the core stereocenter allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the role of chiral amines in modulating enzyme inhibition and receptor binding affinity. For example, modifications to the substituents on the nitrogen atom and the alkyl chain of (3S)-3-amino-2,2-dimethylbutan-1-ol have led to the discovery of novel compounds with enhanced binding specificity to therapeutic targets. Computational modeling and high-throughput screening techniques have further accelerated the identification of promising candidates for further development.

The synthesis of complex molecules often requires multi-step processes involving various protecting group strategies and stereocontrol techniques. The use of protecting groups ensures that reactive functional groups are selectively masked or unmasked during synthetic transformations. In the context of (3S)-3-amino-2,2-dimethylbutan-1-ol, protecting group strategies such as Boc or Fmoc derivatives have been employed to facilitate subsequent functionalization while maintaining regioselectivity.

The growing demand for enantiomerically pure compounds has also driven innovation in process chemistry. Continuous flow reactors and green chemistry principles have been integrated into synthetic routes to improve efficiency and sustainability. These advancements not only enhance yield but also reduce waste generation, aligning with global efforts to promote environmentally friendly pharmaceutical manufacturing.

In conclusion, (3S)-3-amino-2,2-dimethylbutan-1-ol (CAS No. 1336064-15-3) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and versatile applications. The ongoing research into its synthesis and derivatives continues to expand its utility in drug discovery and development. As new methodologies emerge, the potential for this compound to contribute to innovative therapeutic solutions remains promising.

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